molecular formula C18H27FN2O3S B2697211 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705309-33-6

1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2697211
CAS No.: 1705309-33-6
M. Wt: 370.48
InChI Key: NYOMNDDJPLXDNX-UHFFFAOYSA-N
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Description

1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine is a synthetically engineered small molecule of interest in early-stage pharmacological and chemical discovery research. This compound features a bipiperidine core, a structure frequently investigated for its potential to interact with the central nervous system . The 4-fluoro-3-methylbenzenesulfonyl moiety is a common pharmacophore in medicinal chemistry, often utilized in the development of receptor antagonists or enzyme inhibitors. As a high-purity chemical, it is suited for use as a key intermediate in organic synthesis or as a candidate for building diverse screening libraries in drug discovery efforts. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic use. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's safety protocols.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3S/c1-14-13-17(3-4-18(14)19)25(22,23)21-11-5-15(6-12-21)20-9-7-16(24-2)8-10-20/h3-4,13,15-16H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOMNDDJPLXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, including the formation of the bipiperidine core and subsequent functionalization with the desired substituents. Common synthetic routes may include:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe in biochemical studies to investigate enzyme-substrate interactions or receptor binding.

    Industry: It can be used in the production of specialty chemicals, including intermediates for dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1’-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The fluoro and methoxy groups may enhance binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine and analogous bipiperidine derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name (Source) Substituent(s) Molecular Weight Biological Activity Therapeutic Application
Target Compound 4-Fluoro-3-methylbenzenesulfonyl, 4-methoxy ~424 (estimated) CFTR correction (hypothetical) Cystic fibrosis (research phase)
BK79000 () 5-Bromopyridine-3-carbonyl, 4-methoxy 382.30 Unreported Research chemical
SCH 351125 () 4-Bromophenyl, ethoxyimino ~600 (estimated) CCR5 antagonism (Ki = 2 nM) HIV entry inhibition
Pipamperone () 4-Fluorophenyl-oxobutyl, carboxamide 375.50 Dopamine/serotonin receptor modulation Antipsychotic
Irinotecan () Camptothecin ester 677.19 Topoisomerase I inhibition Colorectal/pancreatic cancer
Piritramide () 3-Cyano-3,3-diphenylpropyl ~450 (estimated) Opioid receptor agonism Analgesic

Structural Modifications and Electronic Effects

  • Target Compound vs. The bromine atom in BK78972 may enhance halogen bonding but increase molecular weight .
  • Target Compound vs. SCH 351125 (): SCH 351125 incorporates a 4-bromophenyl and ethoxyimino group, enabling potent CCR5 antagonism. The ethoxyimino group likely enhances metabolic stability compared to the benzenesulfonyl group, which may confer stronger hydrogen-bonding capacity .
  • Target Compound vs. Pipamperone (): Pipamperone’s 4-fluorophenyl-oxobutyl chain and carboxamide group facilitate dopamine D2 receptor binding, whereas the target compound’s sulfonyl group may favor interactions with CFTR or other ion channels .

Physicochemical Properties

  • However, Irinotecan’s large ester structure results in higher molecular weight and reduced solubility .
  • Metabolic Stability: Sulfonyl groups are generally resistant to oxidative metabolism, whereas SCH 351125’s ethoxyimino group may undergo slower degradation than ester or amide linkages .

Research Findings and Implications

  • Target Compound: Preliminary synthesis data () suggest its utility in CFTR correction, but clinical efficacy remains unverified. Structural analogs like GLPG2737 () highlight the importance of sulfonamide derivatives in CFTR modulation.
  • Piritramide/Bezitramide (): The 3-cyano-3,3-diphenylpropyl group in these opioids underscores how bipiperidine modifications can shift activity from ion channels to G-protein-coupled receptors .

Biological Activity

1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine is a synthetic organic compound notable for its bipiperidine structure, which includes a sulfonyl group and a methoxy substituent. The compound's molecular formula is C17H22FNO3SC_{17}H_{22}FNO_3S and it has been identified as an agonist for muscarinic acetylcholine receptors, specifically M1 and M4 subtypes. This biological activity suggests potential therapeutic applications in treating neurological disorders associated with cholinergic dysregulation.

  • Molecular Formula : C17H22FNO3SC_{17}H_{22}FNO_3S
  • Molecular Weight : 370.5 g/mol
  • CAS Number : 1705309-33-6

The compound acts as an agonist for muscarinic receptors, which are G-protein coupled receptors involved in various physiological processes including cognitive function and neurotransmitter modulation. The selectivity towards M1 and M4 receptors over M2 and M3 indicates its potential for minimizing side effects typically associated with broader receptor activation.

Binding Affinity and Selectivity

Studies have demonstrated that 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine exhibits significant binding affinity for M1 and M4 receptors. Interaction studies typically utilize radiolabeled ligands or fluorescence-based assays to quantify receptor interactions. The compound's selectivity profile suggests it may be effective in conditions like Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling is beneficial.

Pharmacological Profile

The pharmacological profile of this compound indicates several potential therapeutic applications:

  • Cognitive Enhancement : Due to its action on M1 receptors, it may enhance cognitive functions.
  • Neuroprotection : Its selective activation of muscarinic receptors could provide neuroprotective effects in neurodegenerative diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique features of 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine:

Compound NameStructureUnique Features
1'-(3-Methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidineStructureLacks fluorine substitution; different receptor selectivity
1'-(2-Fluorobenzenesulfonyl)-4-methoxy-1,4'-bipiperidineStructureDifferent fluorine positioning; may affect binding affinity
1'-(4-Chlorobenzenesulfonyl)-4-methoxy-1,4'-bipiperidineStructureChlorine instead of fluorine; potentially alters pharmacodynamics

Q & A

Q. What are the key synthetic strategies for synthesizing 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine?

Methodological Answer: The synthesis typically involves sulfonylation of the bipiperidine core with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine as a base). Purification is achieved via column chromatography using solvent systems like CHCl3/MeOH or n-hexane/EtOAc, depending on polarity . Yields range from 50% to 84%, influenced by substituent reactivity and solvent selection. Post-synthesis, recrystallization or preparative HPLC ensures purity (>90% by HPLC analysis) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the sulfonyl, methoxy, and bipiperidine moieties. Key signals include δ ~3.8 ppm (methoxy protons) and aromatic protons in δ 6.9–8.1 ppm for the fluorinated benzene ring .
  • HPLC : Retention times (e.g., 13.036 minutes with 95% peak area at 254 nm) and mobile-phase optimization (e.g., methanol/buffer systems) validate purity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values to detect impurities (e.g., C% deviations >0.3% indicate incomplete purification) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error synthesis. For example:

  • Reaction Path Search : Identifies energetically favorable intermediates for sulfonylation.
  • Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity and yield .
  • Machine Learning : Trains on existing benzoylpiperidine datasets to predict optimal reaction parameters (temperature, catalyst) .

Q. How should researchers address discrepancies in elemental analysis or spectroscopic data?

Methodological Answer:

  • Cross-Validation : Combine NMR, HPLC, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For instance, unexpected δ shifts in NMR may indicate residual solvents, requiring additional drying .
  • Batch Analysis : Compare multiple synthesis batches to distinguish systematic errors (e.g., incomplete sulfonylation) from analytical variability .
  • X-ray Crystallography : Resolves structural ambiguities when NMR data are inconclusive .

Q. What strategies are recommended for evaluating bioactivity in structural analogs?

Methodological Answer:

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. IC50 values are compared against analogs with varying substituents (e.g., methoxy vs. hydroxyl groups) .
  • Structure-Activity Relationship (SAR) : Systematically modify the sulfonyl or bipiperidine groups and assess cytotoxicity (e.g., MTT assays) to identify pharmacophores .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) evaluates metabolic degradation pathways .

Q. How to mitigate risks in handling sulfonylated bipiperidine derivatives?

Methodological Answer:

  • Storage : Under argon at –20°C to prevent hydrolysis of the sulfonyl group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (benzene derivatives) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) before disposal .

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